C22H23F2N5O5
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Overview
Description
1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide This compound is a complex organic molecule that features multiple functional groups, including an oxazole ring, a pyrazine ring, and a difluoroethoxy group
Preparation Methods
The synthesis of N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxazole and pyrazine intermediates, which are then coupled under controlled conditions to form the final product. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
- Oxidation : The presence of amino and hydroxyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed on the nitro groups using reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The difluoroethoxy group can undergo nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
- Medicine : Potential applications include drug development, particularly in targeting specific molecular pathways.
- Industry : It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyrazine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide
- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide
These compounds share similar core structures but differ in the substituents attached to the rings, which can significantly impact their chemical and biological properties .
Properties
Molecular Formula |
C22H23F2N5O5 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
ethyl 1-[5-[(3,4-difluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C22H23F2N5O5/c1-2-34-21(33)11-4-3-7-29(10-11)22-27-18-17(20(32)28-22)13(9-16(30)26-18)19(31)25-12-5-6-14(23)15(24)8-12/h5-6,8,11,13H,2-4,7,9-10H2,1H3,(H,25,31)(H2,26,27,28,30,32) |
InChI Key |
AMJRAZWMOQMMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2 |
Origin of Product |
United States |
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